REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([C:15]([F:18])([F:17])[F:16])=[CH:5][C:6]([N+:12]([O-])=O)=[C:7]([CH2:9][C:10]#N)[CH:8]=1>C(O)C.O.C(O)(=O)C.[Pd]>[CH3:1][O:2][C:3]1[CH:8]=[C:7]2[C:6](=[CH:5][C:4]=1[C:15]([F:18])([F:17])[F:16])[NH:12][CH:10]=[CH:9]2 |f:1.2|
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Name
|
|
Quantity
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85 g
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Type
|
reactant
|
Smiles
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COC=1C(=CC(=C(C1)CC#N)[N+](=O)[O-])C(F)(F)F
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Name
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ethanol water
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Quantity
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1.6 L
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Type
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solvent
|
Smiles
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C(C)O.O
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
50 g
|
Type
|
catalyst
|
Smiles
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[Pd]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The reaction mixture was filtered
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Type
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CUSTOM
|
Details
|
evaporated in vacuo
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Type
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CUSTOM
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Details
|
The residue was partitioned between aqueous K2CO3 (1 l) and dichloromethane (2×1 l)
|
Type
|
EXTRACTION
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Details
|
the combined organic extract
|
Type
|
DRY_WITH_MATERIAL
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Details
|
was dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C=CNC2=CC1C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 67.63 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |